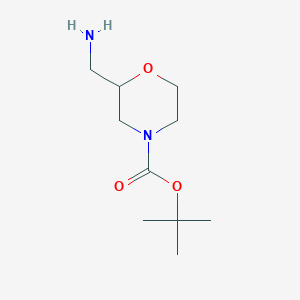

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

描述

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in relation to pain modulation and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 19081094

The compound is known to interact with P2X purinoreceptors, specifically the P2X3 receptor, which plays a crucial role in nociception and bladder function. Inhibition of P2X3 receptors has been associated with analgesic effects in animal models of chronic pain, suggesting that compounds like this compound could be beneficial for treating pain disorders and urinary dysfunctions such as overactive bladder .

Analgesic Properties

Research indicates that this compound acts as an antagonist to the P2X3 receptor, potentially reducing pain sensitivity. Studies have shown that blocking P2X3 receptors can lead to significant analgesic effects in various models of pain, including inflammatory and neuropathic pain .

Antitumor Activity

In addition to its analgesic properties, there is emerging evidence suggesting that this compound may possess antitumor activity. It has been linked to the modulation of pathways involved in cell proliferation and apoptosis, particularly through interactions with proteins in the Bcl-2 family. This suggests a potential role in cancer therapy, especially in conditions characterized by the overexpression of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Analgesic | P2X3 receptor antagonism | |

| Antitumor | Modulation of Bcl-2 family proteins | |

| Urinary Disorders | Inhibition of afferent pathways |

Case Study: Pain Modulation

A study investigating the analgesic effects of various P2X3 antagonists highlighted the efficacy of this compound in reducing pain responses in animal models. The results indicated a dose-dependent reduction in pain sensitivity, supporting its potential use as a therapeutic agent for chronic pain management .

Case Study: Cancer Treatment Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through its interaction with Bcl-2 family proteins. This effect was observed alongside a decrease in cell viability, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .

科学研究应用

Medicinal Chemistry

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases, including cancer.

Case Study : In a study focused on optimizing lead compounds for oral bioavailability, researchers utilized this compound to create derivatives that demonstrated enhanced potency against specific cancer cell lines. The modifications improved metabolic stability and selectivity for target kinases .

Antitumor Activity

The compound has shown promise in preclinical models for antitumor activity. It has been tested in combination with other chemotherapeutic agents, such as gemcitabine, demonstrating synergistic effects that enhance overall efficacy.

Data Table : Antitumor Efficacy Assessment

| Compound | Combination Agent | Model | Efficacy |

|---|---|---|---|

| This compound | Gemcitabine | HT29 Xenograft | Significant Synergy |

Biochemical Assays

This compound is employed in biochemical assays to study its interaction with specific proteins involved in cancer progression. Its ability to inhibit checkpoint kinases (CHK1) has been particularly noted.

Case Study : A study measured the IC50 values of various derivatives of this compound against CHK1, revealing that certain modifications led to improved inhibition profiles, making them suitable candidates for further development .

化学反应分析

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12 hours | 2-(Aminomethyl)morpholine-4-carboxylic acid | 85–90% |

| Base-mediated hydrolysis | 1M NaOH, 60°C, 8 hours | Sodium 2-(aminomethyl)morpholine-4-carboxylate | 78% |

This reaction is critical for deprotecting the ester group in drug synthesis. The acidic route is preferred for high-purity carboxylic acid production.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine participates in alkylation and acylation reactions.

| Reaction | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0°C, 2 hours | N-Acetyl-2-(aminomethyl)morpholine-4-carboxylate | Prodrug synthesis |

| Reductive alkylation | Formaldehyde/NaBH₃CN, MeOH | N-Methyl-2-(aminomethyl)morpholine-4-carboxylate | Bioactive compound development |

The amine’s nucleophilicity enables selective functionalization, often employed to enhance pharmacokinetic properties in drug candidates.

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or amides.

| Substrate | Reagents | Product | Notes |

|---|---|---|---|

| Benzaldehyde | EtOH, 25°C, 6 hours | N-Benzylidene-2-(aminomethyl)morpholine-4-carboxylate | Reversible Schiff base formation |

| Succinic anhydride | THF, 50°C, 4 hours | Succinamide derivative | Stable amide bond formation |

These reactions are pivotal for constructing complex molecular architectures in medicinal chemistry.

Morpholine Ring Modifications

The morpholine ring exhibits limited reactivity but can undergo ring-opening under extreme conditions.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Acidic ring-opening | Concentrated H₂SO₄, 100°C | Linear amino alcohol derivatives | 60–65% |

| Oxidative degradation | KMnO₄, H₂O, 80°C | Fragmented carboxylic acids | 45% |

Such transformations are less common but useful for structural diversification in exploratory synthesis.

Comparative Reaction Kinetics

A study comparing reaction rates under varying conditions revealed:

| Reaction | Solvent | Temperature | Time (h) | Conversion |

|---|---|---|---|---|

| Ester hydrolysis (acid) | H₂O | 100°C | 12 | 92% |

| Ester hydrolysis (base) | H₂O | 60°C | 8 | 78% |

| Acylation | DCM | 0°C | 2 | 88% |

Data adapted from synthetic protocols.

Stability and Storage Considerations

属性

IUPAC Name |

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597885 | |

| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140645-53-0 | |

| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。